
4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- is a complex organic compound that belongs to the quinazolinone and benzothiazole families. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- typically involves the condensation of 2-aminobenzenethiol with various aldehydes, ketones, acids, or acyl chlorides. This reaction is followed by cyclization to form the benzothiazole ring . The quinazolinone moiety is introduced through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes, bind to DNA, or interact with cellular receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-arylbenzothiazoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
2-(4-aminophenyl)benzothiazoles: Studied for their antimicrobial activity and potential as therapeutic agents.
Uniqueness
4(3H)-Quinazolinone, 3-(2-benzothiazolylmethyl)-2-phenyl- is unique due to its dual presence of quinazolinone and benzothiazole moieties, which confer a combination of biological activities and chemical reactivity not commonly found in other compounds.
Propiedades
Número CAS |
72875-67-3 |
|---|---|
Fórmula molecular |
C22H15N3OS |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
3-(1,3-benzothiazol-2-ylmethyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15N3OS/c26-22-16-10-4-5-11-17(16)24-21(15-8-2-1-3-9-15)25(22)14-20-23-18-12-6-7-13-19(18)27-20/h1-13H,14H2 |
Clave InChI |
APRHYGNGJHYGEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
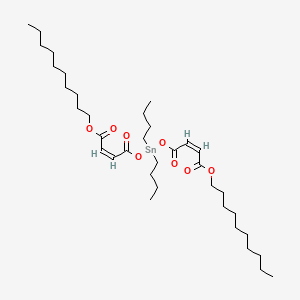
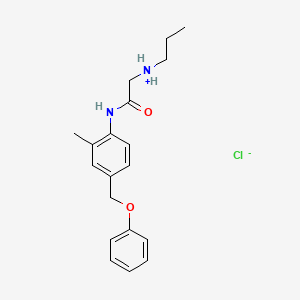

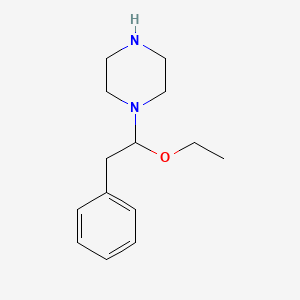
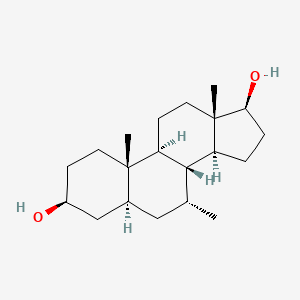

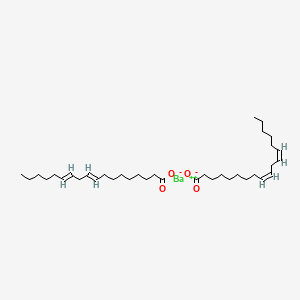
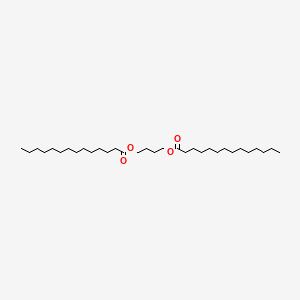

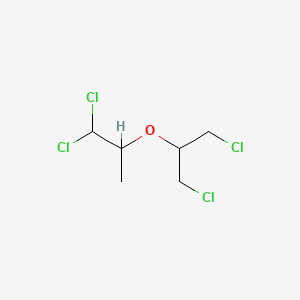
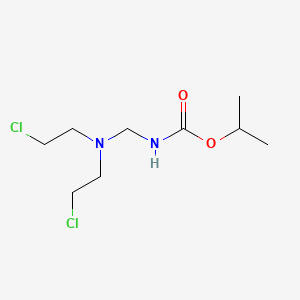
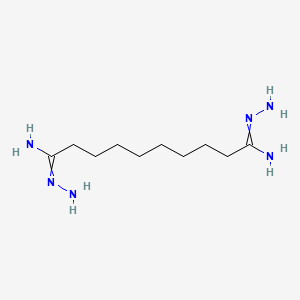
![1-[4-(3-iodopropoxy)phenyl]-1H-Pyrrole](/img/structure/B13760199.png)
